molecular formula C18H22N2OS B5724027 5-ethyl-N'-[1-(4-propylphenyl)ethylidene]-3-thiophenecarbohydrazide

5-ethyl-N'-[1-(4-propylphenyl)ethylidene]-3-thiophenecarbohydrazide

Cat. No. B5724027
M. Wt: 314.4 g/mol
InChI Key: GYSORXZQVYHPGG-CPNJWEJPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-ethyl-N'-[1-(4-propylphenyl)ethylidene]-3-thiophenecarbohydrazide, also known as EPPTE, is a chemical compound that has garnered attention in the scientific community due to its potential use in the field of medicine. EPPTE is a hydrazone derivative that has been studied for its ability to act as an inhibitor of protein tyrosine phosphatase 1B (PTP1B), an enzyme that plays a key role in regulating insulin signaling pathways.

Mechanism of Action

5-ethyl-N'-[1-(4-propylphenyl)ethylidene]-3-thiophenecarbohydrazide works by binding to the active site of PTP1B, thereby inhibiting its activity. This leads to an increase in insulin signaling and a decrease in blood glucose levels. 5-ethyl-N'-[1-(4-propylphenyl)ethylidene]-3-thiophenecarbohydrazide has also been shown to have antioxidant properties, which may contribute to its beneficial effects on glucose metabolism.
Biochemical and Physiological Effects
In addition to its effects on glucose metabolism, 5-ethyl-N'-[1-(4-propylphenyl)ethylidene]-3-thiophenecarbohydrazide has been found to have other biochemical and physiological effects. It has been shown to have anti-inflammatory properties, which may be beneficial in the treatment of inflammatory diseases such as rheumatoid arthritis. 5-ethyl-N'-[1-(4-propylphenyl)ethylidene]-3-thiophenecarbohydrazide has also been found to have neuroprotective effects, which may be useful in the treatment of neurological disorders such as Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One advantage of 5-ethyl-N'-[1-(4-propylphenyl)ethylidene]-3-thiophenecarbohydrazide is that it is a relatively simple compound to synthesize, and it is readily available in large quantities. However, one limitation of 5-ethyl-N'-[1-(4-propylphenyl)ethylidene]-3-thiophenecarbohydrazide is that it has low aqueous solubility, which can make it difficult to work with in certain experimental settings. Additionally, more research is needed to fully understand the potential side effects of 5-ethyl-N'-[1-(4-propylphenyl)ethylidene]-3-thiophenecarbohydrazide and its long-term safety profile.

Future Directions

There are several areas of future research that could be explored with 5-ethyl-N'-[1-(4-propylphenyl)ethylidene]-3-thiophenecarbohydrazide. One area of interest is the development of more potent and selective inhibitors of PTP1B. Additionally, more research is needed to fully understand the mechanisms underlying the beneficial effects of 5-ethyl-N'-[1-(4-propylphenyl)ethylidene]-3-thiophenecarbohydrazide on glucose metabolism and other physiological processes. Finally, the potential use of 5-ethyl-N'-[1-(4-propylphenyl)ethylidene]-3-thiophenecarbohydrazide in the treatment of other diseases, such as cancer and neurodegenerative disorders, should be explored.

Synthesis Methods

The synthesis of 5-ethyl-N'-[1-(4-propylphenyl)ethylidene]-3-thiophenecarbohydrazide involves the reaction of 5-ethyl-3-thiophenecarbohydrazide and 4-propylbenzaldehyde in the presence of acetic acid and ethanol. The reaction is carried out under reflux conditions for several hours, and the resulting product is purified using column chromatography. The final product is a yellow crystalline solid that is soluble in organic solvents.

Scientific Research Applications

5-ethyl-N'-[1-(4-propylphenyl)ethylidene]-3-thiophenecarbohydrazide has been studied extensively for its potential use in the treatment of diabetes and obesity. PTP1B is a negative regulator of insulin signaling, and its inhibition has been shown to improve insulin sensitivity and glucose homeostasis. 5-ethyl-N'-[1-(4-propylphenyl)ethylidene]-3-thiophenecarbohydrazide has been found to be a potent inhibitor of PTP1B, and its use has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes and obesity.

properties

IUPAC Name

5-ethyl-N-[(E)-1-(4-propylphenyl)ethylideneamino]thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2OS/c1-4-6-14-7-9-15(10-8-14)13(3)19-20-18(21)16-11-17(5-2)22-12-16/h7-12H,4-6H2,1-3H3,(H,20,21)/b19-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYSORXZQVYHPGG-CPNJWEJPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC=C(C=C1)C(=NNC(=O)C2=CSC(=C2)CC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC1=CC=C(C=C1)/C(=N/NC(=O)C2=CSC(=C2)CC)/C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-ethyl-N'-[(1E)-1-(4-propylphenyl)ethylidene]thiophene-3-carbohydrazide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.